Urinary Excretion Profile: The Primary Amine is the Predominant Metabolite in Humans
After oral administration of fencamfamine to humans, the combined urinary excretion of parent drug and 2-amino-3-phenylnorbornane accounts for 11.9–33.2% of the dose over 80 h, with the primary amine being the major species detected [1]. The parent compound fencamfamine has a biological half-life of 16 h and is extensively metabolised, making the metabolite the predominant urinary species [1].
| Evidence Dimension | Urinary excretion recovery of metabolite versus parent drug |
|---|---|
| Target Compound Data | 11.9–33.2% of dose excreted as parent + metabolite over 80 h; primary amine is the major species |
| Comparator Or Baseline | Fencamfamine parent drug: biological half-life 16 h; rapidly cleared |
| Quantified Difference | Metabolite predominates in urine; parent drug is a minor component |
| Conditions | Human oral administration; GC-ECD quantification (Delbeke et al., 1981) |
Why This Matters
For anti-doping and clinical laboratories, the metabolite is the analytical target, making the pure primary‑amine standard essential for method validation and calibration.
- [1] Delbeke FT, Debackere M. Detection and metabolism of fencamfamine and the influence of acetazolamide on its urinary excretion. Biopharm Drug Dispos. 1981;2(1):17-30. doi:10.1002/bdd.2510020103. PMID:7236868. View Source
